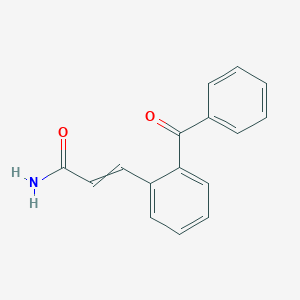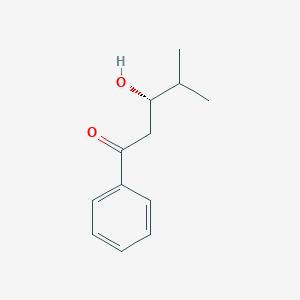
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the ketone family and is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to the pentanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- can be synthesized through various methods. One common approach is the Darzen condensation, which involves the reaction of an aldehyde with an α-halo ester in the presence of a base to form an epoxide intermediate. This intermediate is then hydrolyzed to yield the desired β-hydroxy ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 1-pentanone, 3-oxo-4-methyl-1-phenyl-.
Reduction: Formation of 1-pentanol, 3-hydroxy-4-methyl-1-phenyl-.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
1-Pentanone, 4-methyl-1-phenyl-: Similar structure but lacks the hydroxyl group.
3-Pentanone, 1-phenyl-: Similar structure but lacks the methyl and hydroxyl groups.
4-Methyl-1-phenylpentan-1-one: Similar structure but differs in the position of the functional groups.
Uniqueness: 1-Pentanone, 3-hydroxy-4-methyl-1-phenyl-, (3S)- is unique due to its chiral nature and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
157338-25-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-methyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1 |
InChI Key |
BCGVBUUHOCSGBT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


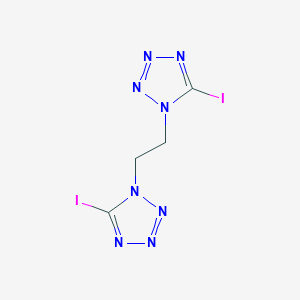
![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
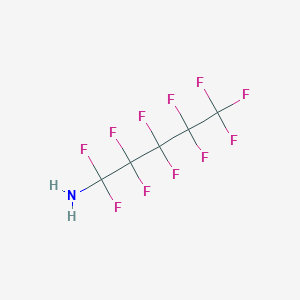
![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
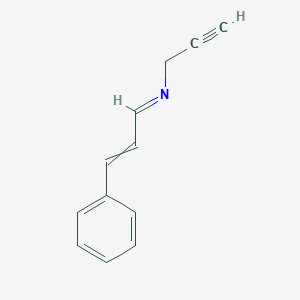
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)
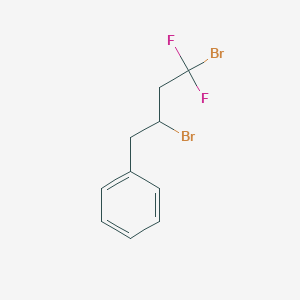

![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
